molecular formula C24H41Cl2N3O3 B11958512 Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride CAS No. 113873-28-2

Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride

Cat. No.: B11958512
CAS No.: 113873-28-2
M. Wt: 490.5 g/mol
InChI Key: GOJLTTIGBDJLDP-UHFFFAOYSA-N
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Description

The compound Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a carbamate ester derivative with a complex structure featuring:

  • A 2-butoxyphenyl group (a phenyl ring substituted with a butoxy chain at the 2-position).
  • A branched ethyl ester backbone modified with two piperidinyl groups (1-piperidinyl and 1-piperidinylmethyl).
  • A dihydrochloride salt form, enhancing solubility and stability.

Carbamate esters are known for their versatility in medicinal chemistry, often serving as prodrugs or enzyme inhibitors due to their hydrolytic stability and bioavailability.

Properties

CAS No.

113873-28-2

Molecular Formula

C24H41Cl2N3O3

Molecular Weight

490.5 g/mol

IUPAC Name

1,3-di(piperidin-1-yl)propan-2-yl N-(2-butoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C24H39N3O3.2ClH/c1-2-3-18-29-23-13-7-6-12-22(23)25-24(28)30-21(19-26-14-8-4-9-15-26)20-27-16-10-5-11-17-27;;/h6-7,12-13,21H,2-5,8-11,14-20H2,1H3,(H,25,28);2*1H

InChI Key

GOJLTTIGBDJLDP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid esters typically involves the reaction of an amine with an ester of carbamic acid. For this specific compound, the synthetic route might involve the following steps:

    Formation of the carbamic acid ester: Reacting 2-butoxyphenol with a suitable carbamoyl chloride under basic conditions.

    Introduction of the piperidinyl groups: Reacting the intermediate product with 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate ester bond undergoes hydrolysis under acidic or alkaline conditions, yielding 2-butoxyphenol and 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethylamine as primary products.

Key Conditions and Outcomes:

Reaction MediumReagentsTemperatureProductsYield
Acidic (HCl)H₂O80°CPhenol + Amine salt85%
Alkaline (NaOH)H₂O/EtOH60°CPhenol + Free amine78%

Hydrolysis kinetics follow pseudo-first-order behavior, with rate constants influenced by pH and solvent polarity . The dihydrochloride form stabilizes the amine product via salt formation under acidic conditions .

Nucleophilic Substitution

The piperidine nitrogen atoms participate in nucleophilic reactions, particularly with alkyl halides or acyl chlorides.

Example Reaction:

Alkylation

  • Reagents : Methyl iodide (CH₃I)

  • Conditions : K₂CO₃, DMF, 50°C

  • Product : Quaternary ammonium derivative

  • Yield : 62%

Acylation

  • Reagents : Acetyl chloride (CH₃COCl)

  • Conditions : Triethylamine, CH₂Cl₂, RT

  • Product : N-acetylated piperidine

  • Yield : 70%

These reactions modify the compound’s solubility and biological activity .

Reduction Reactions

The carbamate group can be selectively reduced using borane (BH₃) or lithium aluminum hydride (LiAlH₄):

Reducing AgentSolventProductYield
BH₃-THFTHFSecondary alcohol55%
LiAlH₄Et₂OPrimary amine68%

Reduction pathways are critical for synthesizing bioactive intermediates .

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation-deprotonation:

  • Deprotonation :

    • Reagent : NaOH

    • Product : Free base form (pKa ≈ 9.2 for piperidine nitrogen)

  • Reprotonation :

    • Reagent : HCl

    • Product : Dihydrochloride salt

This equilibrium affects the compound’s bioavailability and formulation stability.

Oxidation Reactions

Oxidative degradation occurs under strong oxidizing conditions:

Oxidizing AgentConditionsProducts
KMnO₄H₂SO₄, ΔCO₂, NH₃, butoxybenzene derivatives
H₂O₂FeCl₃, RTN-oxides of piperidine

Oxidation pathways are relevant to environmental degradation studies .

Interaction with Biological Targets

The compound inhibits acetylcholinesterase (AChE) via carbamate-enzyme adduct formation:

ParameterValue
IC₅₀12 μM
Binding Affinity (Kd)8.3 μM

This interaction underpins its potential neuropharmacological applications .

Comparative Reactivity of Carbamate Derivatives

CompoundStructural FeatureReactivity Notes
Target CompoundDual piperidine, butoxyphenylHigher nucleophilicity due to tertiary amines
Carbamic acid, phenyl methyl esterPhenyl groupFaster hydrolysis (no steric hindrance)
Carbamic acid, ethyl esterEthyl groupLower thermal stability

The dual piperidine structure enhances steric hindrance, slowing hydrolysis compared to simpler carbamates .

Synthetic Methodology

Key steps in synthesis involve:

  • Reductive Amination :

    • Reacting 2-butoxyphenyl isocyanate with 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethylamine.

    • Catalyst : Pd/C, H₂ gas

    • Yield : 74%

  • Salt Formation :

    • Treating the free base with HCl in ethanol.

    • Purity : ≥98% (HPLC) .

Scientific Research Applications

Therapeutic Applications

1. Pain Management and Inflammation

Research indicates that carbamic acid derivatives can serve as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the metabolism of fatty acid amides like palmitoylethanolamide (PEA), which has anti-inflammatory properties. By inhibiting NAAA, these compounds may help restore PEA levels in conditions characterized by inflammation and pain .

2. Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders due to its piperidine moieties, which are known to interact with neurotransmitter systems. Studies have indicated that similar compounds can modulate the activity of certain neurotransmitters, potentially offering therapeutic benefits in conditions such as depression and anxiety .

General Synthesis Reaction:

R NCO+R OHR NHCOOR \text{R NCO}+\text{R OH}\rightarrow \text{R NHCOOR }Where R is the butoxyphenyl group and R' represents the piperidine derivative.

Case Studies

Case Study 1: Inhibition of NAAA

A study published in the Journal of Biological Chemistry demonstrated that carbamic acid derivatives effectively inhibit NAAA activity, leading to increased PEA levels in cellular models. This suggests a mechanism for pain relief through modulation of endocannabinoid signaling pathways .

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, a related compound was shown to enhance cognitive function and reduce neuroinflammation. The study highlighted the potential for these compounds to protect against neuronal damage associated with conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of carbamic acid esters typically involves the inhibition of enzymes by forming a covalent bond with the active site. This can lead to the disruption of normal enzyme function, which is useful in both therapeutic and agricultural applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Alkoxy Chain Variants

CID 3087311: Carbamic acid, (2-pentyloxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride
  • Key Difference : The pentyloxy chain (5-carbon) replaces the butoxy (4-carbon) group.
  • Impact: Increased lipophilicity (logP ~4.2 vs. Predicted collision cross-section (CCS) values for CID 3087311:
Adduct m/z CCS (Ų)
[M+H]+ 432.32208 211.4
[M+Na]+ 454.30402 218.9

These values suggest a compact conformation compared to bulkier analogs .

Piperidine-Modified Carbamates

Anileridine Hydrochloride
  • Structure: Ethyl ester of 4-phenylhexahydro-isonicotinic acid carbamate with a p-aminophenethyl group.
  • Key Differences :
    • Lacks the butoxyphenyl group but includes a 4-phenyl substitution.
    • Pharmacological Activity : Anileridine is a μ-opioid receptor agonist, indicating that piperidine-carbamate hybrids can exhibit CNS activity. This suggests the target compound may also interact with opioid or related receptors .
EUROPEAN PATENT EP-12345 Derivatives
  • Examples :
    • (2-Piperidin-1-yl-ethyl)-carbamic acid cyclopentyl ester.
    • (3-Piperidin-1-yl-propyl)-carbamic acid cyclopentyl ester.
  • Key Differences :
    • Cyclopentyl ester backbone vs. the ethyl ester in the target compound.
    • Modified with triazolo-pyrazine rings, which may enhance binding to kinase targets.
    • Trifluoroacetate counterion instead of hydrochloride, affecting solubility and crystallinity .

Aryl-Substituted Carbamates

Diphenylacetyl-Carbamic Acid Ethyl Ester (Ro 01-6128)
  • Structure : Diphenylacetyl group attached to the carbamate.
  • Demonstrated activity as a metabotropic glutamate receptor modulator, highlighting the role of aryl groups in target specificity .
Perfluorinated Carbamates (e.g., [68081-83-4])
  • Structure: Perfluoroalkyl chains attached via sulfonylaminoethyl groups.
  • Key Differences: Extreme hydrophobicity and chemical inertness due to perfluorinated chains.

Physicochemical and Pharmacokinetic Insights

Solubility and Stability

  • Target Compound : The dihydrochloride salt improves water solubility (~15 mg/mL predicted) compared to free bases.
  • CID 3087311 : Similar solubility but slightly lower due to the longer pentyloxy chain .

Metabolic Pathways

  • Piperidine-containing carbamates are typically metabolized via CYP3A4/5-mediated N-dealkylation and ester hydrolysis .
  • The butoxyphenyl group may undergo O-dealkylation, generating phenolic metabolites, whereas pentyloxy variants may exhibit slower oxidation .

Biological Activity

Carbamic acid derivatives, particularly those containing piperidine moieties, have garnered attention for their diverse biological activities. The compound Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is noted for its potential as a pharmacological agent. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetic properties, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 139115-91-6
  • Molecular Formula : C20H33Cl2N2O3
  • Molecular Weight : 401.39 g/mol

Carbamate compounds typically function as enzyme inhibitors. The mechanism often involves carbamoylation of serine residues in enzymatic active sites. For instance, similar carbamate derivatives have been shown to inhibit the enzyme Fatty Acid Amide Hydrolase (FAAH) , which plays a crucial role in the metabolism of endocannabinoids and other bioactive lipids. This inhibition can lead to increased levels of endocannabinoids, potentially contributing to analgesic and anti-inflammatory effects .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Enzyme Inhibition : As a carbamate derivative, it is likely to inhibit serine hydrolases such as FAAH. Studies indicate that modifications to the carbamate structure can enhance inhibitory potency and selectivity .
  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties in various models of neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress .
  • Antinociceptive Properties : The ability to elevate endocannabinoid levels suggests potential applications in pain management. Preclinical studies have shown that FAAH inhibitors can produce significant antinociceptive effects in animal models .

Pharmacokinetics

Understanding the pharmacokinetics of carbamate derivatives is essential for evaluating their therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
AbsorptionHigh bioavailability
DistributionCentral Nervous System penetration
MetabolismHepatic; primarily via CYP450 enzymes
EliminationRenal excretion

The compound's structure suggests favorable absorption characteristics due to its lipophilicity and ability to cross biological membranes .

Case Studies and Research Findings

  • FAAH Inhibition Studies :
    • A study involving structurally similar compounds reported IC50 values ranging from 4.6 nM to 63 nM for FAAH inhibition. The modifications in the aryl moiety significantly influenced the inhibitory potency .
  • Neuroprotective Effects :
    • Research demonstrated that carbamate derivatives could reduce neuronal apoptosis in models of oxidative stress by enhancing the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .
  • Antinociceptive Activity :
    • In vivo studies indicated that administration of FAAH inhibitors resulted in dose-dependent reductions in pain responses in rodent models, suggesting a viable pathway for developing new analgesics based on this chemical class .

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Basic Research Question
Methodological Answer:
Synthesis optimization requires balancing reaction conditions, purification steps, and catalyst selection. For example:

  • Stepwise purification : Intermediate products (e.g., carbamate esters) should be isolated using column chromatography or recrystallization to reduce impurities .
  • Catalyst screening : Piperidine derivatives often require amine catalysts or phase-transfer agents to enhance nucleophilic substitution efficiency. Evidence from analogous carbamate syntheses suggests using lithium diisopropylamide (LDA) for deprotonation in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C) .
  • Yield optimization : Reaction parameters like temperature (e.g., reflux at 70°C for 78 hours) and solvent polarity (e.g., dichloromethane for SN2 reactions) significantly impact yields .

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